molecular formula C26H23FN4O5 B11634812 2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11634812
M. Wt: 490.5 g/mol
InChI Key: BCFZPNUVGUYCGD-XDHOZWIPSA-N
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Description

2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines fluorophenyl, trioxotetrahydropyrimidinylidene, indolyl, and tetrahydrofuran-2-ylmethylacetamide moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the fluorophenyl and indolyl intermediates, followed by their condensation with trioxotetrahydropyrimidinylidene and tetrahydrofuran-2-ylmethylacetamide units under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

Scientific Research Applications

2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory drug, or antimicrobial compound.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signaling pathways and cellular responses. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Fluorophenyl derivatives: Compounds with fluorophenyl groups that exhibit similar chemical reactivity and biological activity.

    Indolyl derivatives: Compounds containing indole moieties, which are known for their pharmacological properties.

    Trioxotetrahydropyrimidinylidene derivatives: Compounds with trioxotetrahydropyrimidinylidene groups that have applications in medicinal chemistry.

This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C26H23FN4O5

Molecular Weight

490.5 g/mol

IUPAC Name

2-[3-[(E)-[1-(2-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C26H23FN4O5/c27-20-8-2-4-10-22(20)31-25(34)19(24(33)29-26(31)35)12-16-14-30(21-9-3-1-7-18(16)21)15-23(32)28-13-17-6-5-11-36-17/h1-4,7-10,12,14,17H,5-6,11,13,15H2,(H,28,32)(H,29,33,35)/b19-12+

InChI Key

BCFZPNUVGUYCGD-XDHOZWIPSA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=CC=C5F

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)C5=CC=CC=C5F

Origin of Product

United States

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